

Spectroscopic Profile of Azalein: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Azalein

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This technical guide provides a comprehensive overview of the spectroscopic data for **Azalein**, a naturally occurring flavonol with significant interest in phytochemical and pharmacological research. This document collates available Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopic data, alongside detailed experimental protocols to aid in the identification and characterization of this compound.

Chemical Structure and Properties

Azalein, also known as Azaleatin 3-O- α -L-rhamnoside, is a flavonoid glycoside. Its structure consists of the aglycone azaleatin linked to a rhamnose sugar moiety.

Table 1: Chemical Identity of **Azalein**

Property	Value
Systematic IUPAC Name	2-(3,4-Dihydroxyphenyl)-5-hydroxy-7-methoxy-3-[[[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy}-4H-1-benzopyran-4-one
Synonyms	Azaleatin 3-O- α -L-rhamnoside
Molecular Formula	C ₂₂ H ₂₂ O ₁₁
Molar Mass	462.407 g/mol
CAS Number	29028-02-2

Spectroscopic Data

Detailed spectroscopic data is crucial for the unambiguous identification of **Azalein**. The following sections summarize the available NMR, MS, and UV-Vis data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a complete, published dataset specifically for **Azalein** is not readily available in consolidated form, data for structurally similar flavonoid rhamnosides, such as quercetin-3-O-rhamnoside, provide a strong basis for the expected chemical shifts. The signals for the aglycone portion of **Azalein** would be very similar to those of Azaleatin, and the rhamnoside moiety would exhibit characteristic signals.

Table 2: Predicted ¹H-NMR and ¹³C-NMR Data for **Azalein** (Note: This data is predicted based on known values for similar flavonoid glycosides and the aglycone, Azaleatin. Actual experimental values may vary slightly.)

Position	Predicted ^{13}C -NMR (ppm)	Predicted ^1H -NMR (ppm, multiplicity, J in Hz)
Aglycone (Azaleatin)		
2	157.1	-
3	134.8	-
4	178.3	-
5	161.9	-
6	98.4	6.17 (d, J = 1.8)
7	164.6	-
8	93.4	6.34 (d, J = 1.8)
9	158.0	-
10	104.6	-
1'	121.6	-
2'	115.0	7.30 (d, J = 1.9)
3'	145.1	-
4'	148.5	-
5'	115.6	6.89 (d, J = 8.2)
6'	121.5	7.28 (dd, J = 8.2, 2.3)
7-OCH ₃	-	~3.8
Rhamnoside Moiety		
1"	102.2	5.32 (d, J = 1.4)
2"	70.8	4.19 (dd, J = 3.2, 1.4)
3"	70.7	3.71 (dd, J = 9.1, 3.7)
4"	71.9	3.32 (dd, J = 9.6, 5.9)
5"	70.6	3.39 (dd, J = 9.6, 5.9)

6" (CH₃)

16.3

0.91 (d, J = 6.0)

Mass Spectrometry (MS)

Mass spectrometry of **Azalein** would be expected to show a molecular ion peak corresponding to its molecular weight, along with fragmentation patterns characteristic of flavonoid glycosides. The primary fragmentation would involve the loss of the rhamnosyl moiety.

Table 3: Predicted Mass Spectrometry Data for **Azalein**

Ion	Predicted m/z	Description
[M+H] ⁺	463.1235	Protonated molecular ion
[M-H] ⁻	461.1089	Deprotonated molecular ion
[M+Na] ⁺	485.1054	Sodium adduct
[M-rhamnosyl] ⁻	315.0512	Fragment corresponding to the aglycone, Azaleatin

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of flavonoids is characterized by two major absorption bands, referred to as Band I and Band II. For **Azalein**, these bands would be indicative of the flavonol structure. The UV-visible spectrum of the aglycone, azaleatin, shows characteristic absorption bands that are influenced by the substitution pattern of the flavonoid core.^[1]

Table 4: Predicted UV-Vis Absorption Maxima (λ_{max}) for **Azalein** in Methanol

Band	Predicted λ _{max} (nm)	Associated Structural Feature
Band I	~350 - 385	Cinnamoyl system (B-ring)
Band II	~250 - 270	Benzoyl system (A-ring)

Experimental Protocols

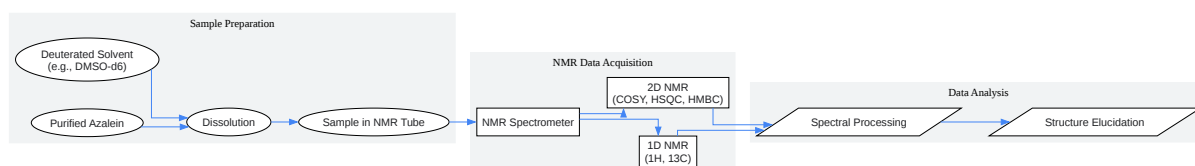
The following sections provide detailed methodologies for the spectroscopic analysis of flavonoids like **Azalein**. These are generalized protocols that may require optimization for specific instrumentation and sample matrices.

NMR Spectroscopy Protocol

Objective: To obtain ^1H and ^{13}C NMR spectra for structural elucidation.

Methodology:

- **Sample Preparation:** Dissolve 5-10 mg of the purified **Azalein** sample in a suitable deuterated solvent (e.g., DMSO- d_6 , Methanol- d_4).
- **Instrumentation:** Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- **^1H -NMR Acquisition:** Acquire the proton spectrum using standard parameters. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- **^{13}C -NMR Acquisition:** Obtain the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ^1H -NMR.
- **2D-NMR Experiments:** For complete structural assignment, perform 2D-NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).



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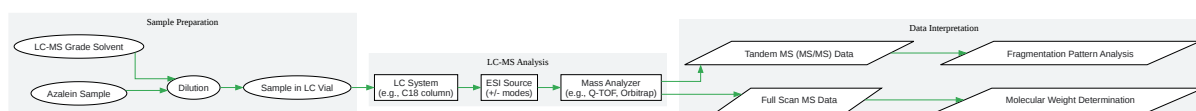
Diagram 1: General workflow for NMR analysis of **Azalein**.

Mass Spectrometry (LC-MS) Protocol

Objective: To determine the molecular weight and fragmentation pattern of **Azalein**.

Methodology:

- **Sample Preparation:** Prepare a dilute solution of the purified **Azalein** sample in a solvent compatible with the LC-MS system (e.g., methanol or acetonitrile/water mixture).
- **Chromatographic Separation:** Inject the sample into a Liquid Chromatography (LC) system coupled to a Mass Spectrometer (MS). A C18 column is commonly used for flavonoid separation. The mobile phase typically consists of a gradient of water and acetonitrile, often with a small amount of formic acid to improve ionization.
- **Mass Spectrometric Detection:** Analyze the eluting compounds using an electrospray ionization (ESI) source in both positive and negative ion modes. Acquire full scan mass spectra to determine the molecular ion and tandem MS (MS/MS) spectra to study the fragmentation patterns.



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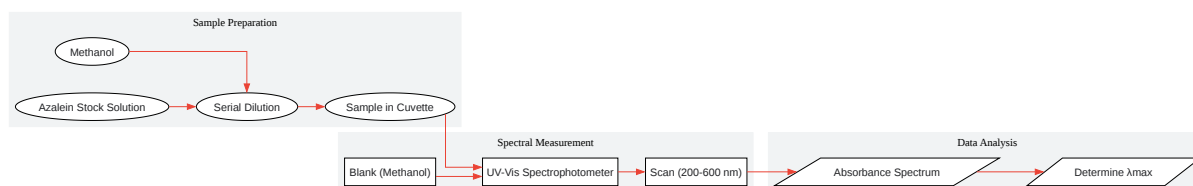
Diagram 2: General workflow for LC-MS analysis of **Azalein**.

UV-Visible Spectroscopy Protocol

Objective: To determine the absorption maxima of **Azalein**.

Methodology:

- **Sample Preparation:** Prepare a stock solution of the purified **Azalein** in a UV-transparent solvent, typically methanol. Prepare a series of dilutions to find a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0).
- **Instrumentation:** Use a dual-beam UV-Vis spectrophotometer.
- **Spectral Acquisition:** Scan the sample from approximately 200 to 600 nm. Use the pure solvent as a blank to zero the instrument. Record the wavelengths of maximum absorbance (λ_{max}).^[2]



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Diagram 3: General workflow for UV-Vis analysis of **Azalein**.

Conclusion

The spectroscopic data and protocols presented in this guide provide a foundational resource for the identification and characterization of **Azalein**. While a complete experimental dataset for **Azalein** remains to be consolidated in the literature, the provided information, based on closely related compounds and general flavonoid chemistry, offers a robust framework for researchers in the fields of natural product chemistry, pharmacology, and drug development.

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References

- 1. researchgate.net [researchgate.net]
- 2. medwinpublishers.com [medwinpublishers.com]

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